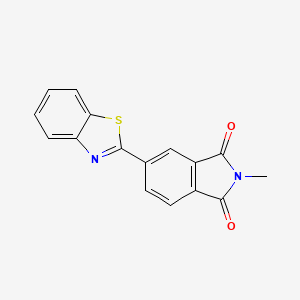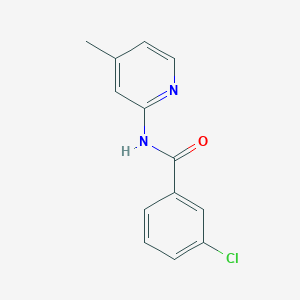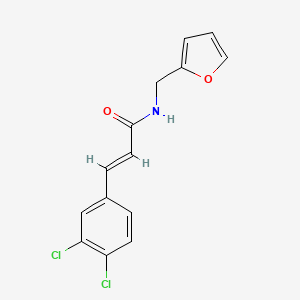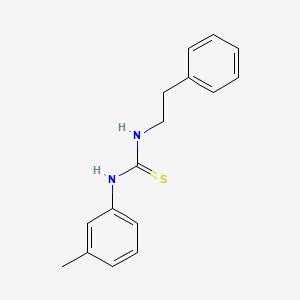
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea, also known as METU, is a thiourea derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea is not fully understood. However, studies have suggested that the compound exerts its effects through the inhibition of various enzymes and signaling pathways. N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the replication of viruses, such as herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to exhibit low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, the limitations of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea include its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research on N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea. One potential application of the compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has shown promise as a potential anticancer agent, and further research is needed to explore its efficacy in vivo. Another potential direction for research is the development of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea derivatives with improved solubility and bioavailability. Overall, the research on N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has demonstrated its potential as a therapeutic agent, and further studies are needed to fully explore its applications.
Méthodes De Synthèse
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea can be synthesized through the reaction of 3-methylbenzoyl isothiocyanate and 2-phenylethylamine in the presence of a base. The reaction results in the formation of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been found to possess antiviral activity against herpes simplex virus type 1 and type 2.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-13-6-5-9-15(12-13)18-16(19)17-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTPMMIGWWESRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(2-phenylethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

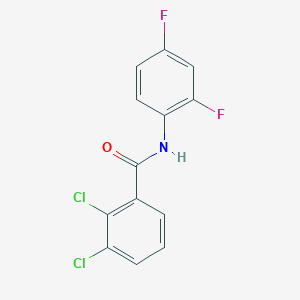
![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)
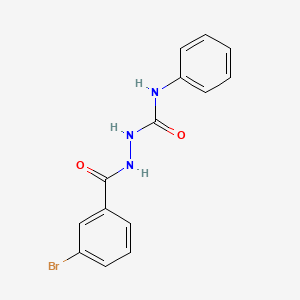
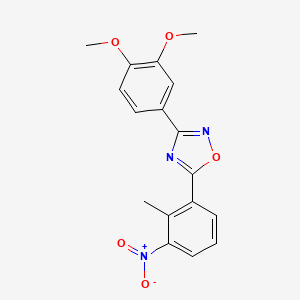
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)
![ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)
![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)
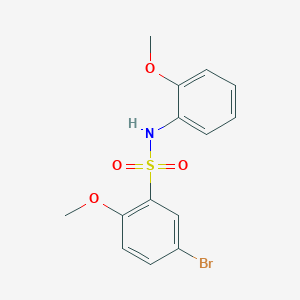
![2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)
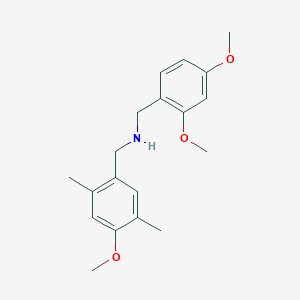
![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5769082.png)
